3-(Furan-2-yl)prop-2-ynoic acid
Description
Significance within Furyl-Substituted Alkynoic Acids
Furyl-substituted alkynoic acids, a class of organic compounds that feature both a furan (B31954) ring and an alkyne carboxylic acid, are significant building blocks in organic synthesis. The furan ring, a five-membered aromatic heterocycle containing one oxygen atom, imparts specific electronic properties and reactivity to the molecule. The presence of the alkyne and carboxylic acid groups further enhances its chemical versatility, allowing for a wide range of transformations.
Historical Context of Prop-2-ynoic Acid Derivatives in Organic Synthesis
Prop-2-ynoic acid, also known as propiolic acid, is the simplest acetylenic carboxylic acid. wikipedia.org Its derivatives have a long history in organic synthesis, serving as versatile precursors for a multitude of more complex molecules. The reactivity of the carbon-carbon triple bond and the carboxylic acid group allows for a wide array of chemical modifications, including addition reactions, esterification, and decarboxylation. wikipedia.orgresearchgate.net
Historically, the development of synthetic methods involving propiolic acid and its esters has been instrumental in constructing various heterocyclic and carbocyclic frameworks. For example, the condensation of its ethyl ester with hydrazine (B178648) is a classic method for preparing pyrazolone. wikipedia.org More contemporary applications have seen prop-2-ynoic acid derivatives utilized in cycloaddition reactions to generate highly functionalized ring systems. acs.org The carbonylation of ethylene (B1197577) represents an industrial process for the production of propionic acid, a related saturated carboxylic acid. researchgate.net The ongoing exploration of prop-2-ynoic acid derivatives continues to yield novel synthetic strategies and compounds with interesting properties.
Structural Framework and Research Interest in the Furan-Alkyne Moiety
The combination of a furan ring and an alkyne, known as the furan-alkyne moiety, constitutes a privileged structural motif in organic chemistry. This arrangement offers a unique electronic and steric environment, making it an attractive target for synthetic chemists and materials scientists. The conjugation between the furan ring and the alkyne system can lead to interesting photophysical properties. mdpi.com
Research interest in the furan-alkyne moiety is broad, spanning from the synthesis of complex natural products to the development of advanced materials. cam.ac.uk The alkyne can act as a rigid linker, extending the conjugation of molecular systems, which is a desirable feature in the design of organic dyes and electronic materials. mdpi.com Furthermore, the furan-alkyne framework can be readily functionalized, allowing for the fine-tuning of a molecule's properties. The cyclization of alkynes with various reagents is a powerful method for constructing substituted furans, demonstrating the synthetic utility of this moiety. nih.gov The transformation of furan and alkyne moieties is a key area of research for creating novel chemical entities with potential applications in catalysis and drug discovery. researchgate.net
Interactive Data Tables
Table 1: Physicochemical Properties of Propiolic Acid
| Property | Value |
| IUPAC Name | Prop-2-ynoic acid |
| Other Names | Propiolic acid, Acetylene carboxylic acid |
| CAS Number | 471-25-0 |
| Molecular Formula | C₃H₂O₂ |
| Molar Mass | 70.047 g·mol⁻¹ |
| Density | 1.1325 g/cm³ |
| Melting Point | 9 °C (48 °F; 282 K) |
| Boiling Point | 144 °C (291 °F; 417 K) (decomposes) |
| Acidity (pKa) | 1.89 |
| Solubility in Water | Moderately soluble |
| Data sourced from Wikipedia wikipedia.orgsolubilityofthings.com |
Table 2: Related Furan-Containing Compounds and their Research Context
| Compound | Research Focus | Key Findings |
| 3-(Furan-2-yl)propenoic acid derivatives | Synthesis and antimicrobial activity | Products of hydroarylation show good activity against Candida albicans, Escherichia coli, and Staphylococcus aureus. nih.govmdpi.com |
| (E)-3-(Furan-2-yl)-1-phenylprop-2-en-1-one | DFT studies of structural and electronic properties | Calculation of HOMO-LUMO energies, dipole moment, and hyperpolarizability. researchgate.net |
| Pyrazolo-triazolo-pyrimidines with C(2)-furyl substitution | Potent and selective hA(3) adenosine (B11128) receptor antagonists | Replacement of the furyl ring with an aryl group enhanced selectivity and metabolic stability. nih.gov |
Structure
3D Structure
Properties
IUPAC Name |
3-(furan-2-yl)prop-2-ynoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4O3/c8-7(9)4-3-6-2-1-5-10-6/h1-2,5H,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAPVMSZRBHNIAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C#CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reaction Mechanisms and Pathways of 3 Furan 2 Yl Prop 2 Ynoic Acid
Electrophilic Activation and Addition Reactions
The electron-rich furan (B31954) ring and the unsaturated prop-2-ynoic acid moiety are susceptible to electrophilic attack, particularly under strongly acidic conditions.
Hydroarylation of the Unsaturated Carbon-Carbon Bond in Related Propenoic Acids
While direct hydroarylation of the triple bond in 3-(furan-2-yl)prop-2-ynoic acid is not extensively documented, studies on the closely related 3-(furan-2-yl)propenoic acids provide significant insight into the reactivity of the furan system under these conditions. The reaction of 3-(furan-2-yl)propenoic acids and their esters with various arenes in the presence of a Brønsted superacid like triflic acid (TfOH) or Lewis acids such as aluminum chloride (AlCl₃) results in the hydroarylation of the carbon-carbon double bond. researchgate.netmdpi.comnih.gov This transformation yields 3-aryl-3-(furan-2-yl)propanoic acid derivatives. researchgate.netmdpi.comnih.gov
The choice of acid catalyst and reaction conditions significantly influences the outcome. For instance, the reaction of 3-(furan-2-yl)propenoic acid with benzene (B151609) using AlCl₃ at room temperature for one hour produced the highest yield of the hydrophenylated product. nih.gov In contrast, using TfOH with various methylated benzenes also resulted in good to excellent yields of the corresponding 3-aryl-3-(furan-2-yl)propanoic acids. researchgate.net
Below is a table summarizing the results of the hydroarylation of a 3-(furan-2-yl)propenoic acid derivative with different arenes catalyzed by TfOH.
| Arene | Product | Yield (%) |
| Benzene | 3-(Furan-2-yl)-3-phenylpropanoic acid | 55-65 |
| Toluene | 3-(Furan-2-yl)-3-p-tolylpropanoic acid | 98 |
| o-Xylene | 3-(3,4-Dimethylphenyl)-3-(furan-2-yl)propanoic acid | 95 |
| m-Xylene | 3-(2,4-Dimethylphenyl)-3-(furan-2-yl)propanoic acid | 89 |
| Mesitylene | 3-(Furan-2-yl)-3-mesitylpropanoic acid | 80 |
| Table based on data from hydroarylation reactions of related propenoic acids. researchgate.net |
Superelectrophilic Activation Conditions in Acid-Catalyzed Transformations
The mechanism of the aforementioned hydroarylation reactions involves the concept of superelectrophilic activation. researchgate.netmdpi.comnih.gov In the presence of a superacid like TfOH, the furan derivative undergoes protonation at both the carbonyl oxygen and a carbon atom of the furan ring. researchgate.netresearchgate.net According to NMR and Density Functional Theory (DFT) studies, these resulting O,C-diprotonated species are highly reactive electrophiles. researchgate.netmdpi.comnih.gov
This dual protonation significantly increases the electrophilicity of the molecule, generating key reactive intermediates (dications) that can be attacked by arenes. mdpi.com The reaction proceeds through the formation of these superelectrophiles, which then undergo a Friedel-Crafts-type reaction with the arene to form the new carbon-carbon bond, ultimately leading to the hydroarylated product after deprotonation. researchgate.netresearchgate.net
Cycloaddition Chemistry of the Prop-2-ynoic Moiety
The carbon-carbon triple bond (alkyne) of the prop-2-ynoic moiety makes this compound a potential candidate for cycloaddition reactions. wikipedia.orgnumberanalytics.com These reactions are powerful tools for constructing five-membered rings. numberanalytics.comwikipedia.org
A prominent example is the 1,3-dipolar cycloaddition, also known as the Huisgen cycloaddition when involving an azide (B81097). wikipedia.org In this type of reaction, the alkyne acts as a "dipolarophile" and reacts with a 1,3-dipole (a molecule with four π electrons over three atoms) to form a five-membered heterocycle. numberanalytics.com For instance, the reaction of an alkyne with a nitrile oxide yields an isoxazole, while reaction with an azide produces a 1,2,3-triazole. wikipedia.org
Furthermore, copper-catalyzed decarboxylative cycloadditions involving propiolic acids, azides, and arylboronic acids have been developed to synthesize fully substituted 1,2,3-triazoles, demonstrating the utility of the propiolic acid scaffold in multicomponent cycloaddition strategies. acs.org While specific studies on this compound in these cycloadditions are limited, the established reactivity of the prop-2-ynoic moiety suggests its potential as a substrate in these powerful ring-forming reactions. wikipedia.orgresearchgate.net
Decarboxylation Pathways of this compound
The carboxylic acid group can be removed through decarboxylation, a reaction that can be initiated by heat, catalysts, or enzymes.
Thermal and Catalytic Decarboxylation Studies
Alkynyl carboxylic acids are known to undergo decarboxylation to form terminal alkynes. This transformation can be part of a decarboxylative coupling reaction, where the carboxyl group is replaced by another functional group in a single step. rsc.orgruhr-uni-bochum.de These reactions are often catalyzed by transition metals like palladium, copper, or silver. rsc.orgruhr-uni-bochum.de
For example, various aryl propiolic acids can be coupled with aryl halides in the presence of a palladium catalyst, where the reaction proceeds via in-situ decarboxylation to form an alkynyl metal species, which then couples with the aryl halide. rsc.org Similarly, copper-catalyzed systems can achieve decarboxylative coupling under aerobic conditions. nih.gov These methods provide a route to synthesize unsymmetrical diarylalkynes or other functionalized alkynes from readily available alkynyl carboxylic acids. rsc.org The decarboxylation can also be oxidative, leading to products like 1-haloalkynes. acs.org Applying these principles, this compound could be catalytically decarboxylated to yield 2-ethynylfuran (B98707). Recent developments have also focused on decarboxylative alkynylation, where redox-active esters of carboxylic acids are coupled with alkynyl nucleophiles using nickel or iron catalysts, offering another synthetic route from the carboxylate group. nih.gov
Enzyme-Mediated Decarboxylation (e.g., FDC1)
Enzymatic decarboxylation represents an environmentally friendly alternative for chemical synthesis. Ferulic acid decarboxylase (FDC1) is an enzyme known to catalyze the non-oxidative decarboxylation of α,β-unsaturated carboxylic acids, such as cinnamic acid and ferulic acid, to produce the corresponding styrenes. nih.gov The mechanism involves a 1,3-dipolar cycloaddition between the substrate and an enzyme cofactor. nih.gov
While FDC1's primary substrates are cinnamic acid derivatives (containing a C=C double bond), the question of its activity on substrates with a C≡C triple bond, like this compound, is a subject of research interest. Theoretical studies using quantum mechanics/molecular mechanics (QM/MM) methods have been employed to understand the kinetics and thermodynamics of FDC1-catalyzed reactions. nih.gov Although direct evidence for the decarboxylation of this compound by FDC1 is not widely reported, the study of enzyme substrate specificity is ongoing. Other enzymatic systems, such as tandem reactions using oxidases, have been used to synthesize furan-based dicarboxylic acids from precursors like hydroxymethylfurfural, showcasing the potential of biocatalysis in furan chemistry. rsc.org
Functionalization of the Furan Ring System
The furan ring in this compound is an electron-rich aromatic system, making it susceptible to electrophilic attack and, under certain conditions, ring-opening reactions.
The furan nucleus is inherently reactive towards electrophiles, typically undergoing substitution at positions adjacent to the oxygen atom (C2 and C5) due to the greater stability of the resulting carbocation intermediates. quora.comyoutube.com Since the C2 position is already substituted by the prop-2-ynoic acid group, electrophilic attack on this compound is expected to occur predominantly at the C5 position. quora.com
The reactivity of the system can be significantly enhanced through superelectrophilic activation. mdpi.comnih.gov In the presence of strong Brønsted superacids like triflic acid (TfOH) or Lewis acids such as aluminum chloride (AlCl₃), the carbonyl oxygen of the carboxylic acid can be protonated or coordinated. nih.govresearchgate.net This initial activation can be followed by protonation of the furan ring, generating highly reactive O,C-diprotonated species. mdpi.comnih.govresearchgate.net These dications are potent electrophiles that can react with various nucleophiles. nih.gov
For instance, studies on the closely related 3-(furan-2-yl)propenoic acids demonstrate that in the presence of TfOH, these compounds react with arenes to yield products of hydroarylation. mdpi.comnih.govresearchgate.net The reaction proceeds through an O,C-diprotonated intermediate that acts as the key electrophilic species. nih.govresearchgate.net A similar mechanism is plausible for this compound, where an electrophile would add to the C5 position of the furan ring. Common electrophilic aromatic substitution reactions for furans include nitration and halogenation. youtube.com
Table 1: Conditions for Electrophilic Hydroarylation of Related Furan Derivatives This table is based on data for the analogous compound 3-(furan-2-yl)propenoic acid, illustrating typical conditions for electrophilic substitution on this type of system.
| Reactant | Acid Catalyst | Temperature | Yield | Reference |
|---|---|---|---|---|
| Benzene | AlCl₃ | Room Temperature | 65% | nih.gov |
| Benzene | AlBr₃ | Room Temperature | 61% | nih.gov |
| Toluene | TfOH | 0 °C | 98% | researchgate.net |
| m-Xylene | TfOH | 0 °C | 94% | researchgate.net |
The furan ring, while aromatic, can undergo ring-opening under specific conditions, particularly in the presence of acid. One established pathway involves the acid-catalyzed recyclization of N-(furfuryl) amides. rsc.org In this process, treatment with an acid system like aqueous HCl in acetic acid causes the furan ring to open, forming a diketone intermediate. rsc.org This intermediate can then undergo subsequent intramolecular cyclization. rsc.org
Another transformation involves oxidative dearomatization. mdpi.comnih.gov For example, treatment of related 2-(3-oxoalkyl)furans with an oxidizing agent like m-CPBA can lead to the formation of a spiro-intermediate, which subsequently rearranges. nih.gov This type of process transforms the aromatic furan into a non-aromatic, highly functionalized system, which can then undergo further reactions like cyclization. mdpi.comnih.gov
Alkyne Functionalization Reactions Beyond Cycloadditions
The carbon-carbon triple bond in the prop-2-ynoic acid side chain is a site of high reactivity, enabling a variety of addition and functionalization reactions. mdpi.com These transformations are powerful tools for constructing more complex molecular architectures. mdpi.com
Alkyne isomerization involves the migration of the triple bond along a carbon chain. While specific studies on the isomerization of this compound are not prevalent, related reaction sequences show the possibility of such transformations. For example, one-pot sequences involving cycloaddition followed by base-promoted isomerization are used in the synthesis of heterocyclic compounds like pyrazoles from acetylenic precursors. organic-chemistry.orgnih.gov Such a base-catalyzed process could potentially induce isomerization in the propynoic acid moiety under suitable conditions.
Both the alkyne and the furan ring can be targeted by reductive or oxidative processes.
Reductions: The triple bond of the alkynyl group is readily reduced. Catalytic hydrogenation is a common method for this transformation. Using a catalyst such as palladium on carbon (Pd/C), the alkyne can be selectively reduced to the corresponding alkene, (E)-3-(Furan-2-yl)propenoic acid, or fully reduced to the alkane, 3-(Furan-2-yl)propanoic acid. smolecule.comprepchem.com The choice of catalyst and reaction conditions determines the extent of the reduction.
Oxidations: The furan ring can be oxidized to generate derivatives like furan-2,3-diones using oxidizing agents. smolecule.com Furthermore, oxidative dearomatization of the furan ring, as seen in related furan-containing ketones, can be achieved using reagents like m-CPBA, leading to the formation of ene-dione systems. mdpi.comnih.gov The oxidation of electron-deficient heterocyclic systems, often a challenging transformation, can sometimes be accomplished using specialized reagents like a combination of trifluoroacetic anhydride (B1165640) (TFAA) and urea-hydrogen peroxide (UHP). researchgate.net
Table 2: Summary of Potential Functionalization Reactions
| Reaction Type | Moiety | Reagents/Conditions | Potential Product Type | Reference |
|---|---|---|---|---|
| Electrophilic Substitution | Furan Ring | Electrophile (e.g., Br₂, HNO₃), Acid Catalyst | 5-Substituted furan derivative | youtube.comsmolecule.com |
| Ring-Opening | Furan Ring | Acid (e.g., HCl / AcOH) | Diketone intermediate | rsc.org |
| Reduction | Alkyne | H₂, Pd/C | Alkene or Alkane | smolecule.comprepchem.com |
| Oxidation | Furan Ring | m-CPBA | Dearomatized ene-dione | mdpi.comnih.gov |
Compound Index
Spectroscopic Characterization and Advanced Analytical Techniques for 3 Furan 2 Yl Prop 2 Ynoic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules. For 3-(Furan-2-yl)prop-2-ynoic acid, both one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques are employed to assign the signals of the hydrogen and carbon atoms, providing insights into the connectivity and chemical environment within the molecule.
¹H NMR and ¹³C NMR Investigations
The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the protons of the furan (B31954) ring and the carboxylic acid proton. The furan ring protons typically appear in the aromatic region of the spectrum. Specifically, the proton at position 5 of the furan ring (H5) is expected to be the most deshielded due to the influence of the adjacent oxygen atom and the propiolic acid group. The protons at positions 3 and 4 (H3 and H4) will exhibit characteristic coupling patterns. The carboxylic acid proton is anticipated to appear as a broad singlet at a downfield chemical shift, which can be confirmed by D₂O exchange.
In the ¹³C NMR spectrum, distinct signals are expected for each carbon atom in this compound. The carbon atoms of the furan ring will resonate in the aromatic region. The acetylenic carbons of the prop-2-ynoic acid chain will have characteristic chemical shifts, with the carbon attached to the furan ring appearing at a different shift compared to the one adjacent to the carboxylic acid group. The carbonyl carbon of the carboxylic acid will be observed at a significantly downfield position.
For a closely related compound, 3-(Furan-2-yl)propenoic acid , which has a double bond instead of a triple bond, the following ¹H and ¹³C NMR data have been reported in deuterated chloroform (B151607) (CDCl₃) at 500 MHz and 125 MHz, respectively. rsc.org This data can serve as a valuable reference for estimating the spectral features of the target molecule.
Table 1: ¹H and ¹³C NMR Data for 3-(Furan-2-yl)propenoic Acid rsc.org
| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| =CH (α to COOH) | 6.32 (d, J = 15.7 Hz) | 115.9 |
| Furan H3 | 6.67 (d, J = 3.4 Hz) | 112.6 |
| Furan H4 | 6.49-6.50 (m) | 115.0 |
| Furan H5 | 7.51-7.54 (m) | 145.4 |
| =CH (β to COOH) | 7.51-7.54 (m) | 133.2 |
| Furan C2 | - | 150.8 |
Two-Dimensional NMR Techniques (HSQC, NOESY)
To unambiguously assign the proton and carbon signals of this compound, two-dimensional NMR techniques are invaluable. A Heteronuclear Single Quantum Coherence (HSQC) spectrum would correlate the signals of the furan protons directly to their attached carbon atoms. This is particularly useful for distinguishing between the H3/C3 and H4/C4 pairs.
Vibrational Spectroscopy
Vibrational spectroscopy, particularly Infrared (IR) spectroscopy, is a powerful tool for identifying the functional groups present in a molecule.
Infrared (IR) Spectroscopic Analysis
The IR spectrum of this compound is characterized by several key absorption bands that confirm the presence of its constituent functional groups. A strong and broad absorption band is expected in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of the carboxylic acid group. The C=O stretching vibration of the carboxylic acid will give rise to a sharp and intense absorption band around 1700 cm⁻¹. A significant feature for this molecule is the absorption band corresponding to the C≡C triple bond stretching vibration, which is expected to appear in the region of 2100-2260 cm⁻¹. The presence of the furan ring will be indicated by C-H stretching vibrations above 3000 cm⁻¹ and characteristic C=C and C-O stretching vibrations within the fingerprint region (below 1600 cm⁻¹).
For the related compound 3-(Furan-2-yl)propenoic acid , the IR spectrum (in KBr) shows a broad O-H stretch around 3000 cm⁻¹ and a C=O stretch at 1699 cm⁻¹. mdpi.com
Mass Spectrometry for Structural Elucidation
Mass spectrometry is a vital analytical technique that provides information about the molecular weight and fragmentation pattern of a compound, aiding in its structural elucidation.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS analysis of this compound would provide both its retention time from the gas chromatography column and its mass spectrum. The mass spectrum would show the molecular ion peak (M⁺), confirming the molecular weight of the compound (136.10 g/mol ). The fragmentation pattern observed in the mass spectrum offers valuable structural information. Key fragmentation pathways would likely involve the loss of the carboxylic acid group (a fragment with m/z corresponding to the loss of 45 amu), and fragmentation of the furan ring.
For the analogous 3-(Furan-2-yl)propenoic acid , GC-MS analysis revealed a molecular ion peak at m/z 138. mdpi.com The fragmentation pattern included major ions at m/z 121, 110, 92, 81, 65, and 53, corresponding to various fragmentation pathways of the parent molecule. mdpi.com It is expected that this compound would exhibit a distinct yet related fragmentation pattern, with the initial loss of the carboxyl group being a probable primary fragmentation step.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry is a critical technique for determining the precise molecular formula of a compound by measuring the mass-to-charge ratio to a very high degree of accuracy. Despite extensive searches for HRMS data for this compound, no specific experimental values, such as the calculated versus observed m/z, have been found in the reviewed literature.
In contrast, HRMS data is available for a related compound, 3-[5-(2-Carboxyethenyl)furan-2-yl]propenoic acid. For this compound, the calculated m/z for C₁₀H₉O₅ [M+H] was reported as 209.0445, with a found value of 209.0447. mdpi.com This highlights the type of specific data that is currently unavailable for the target compound, this compound.
Table 1: High-Resolution Mass Spectrometry (HRMS) Data for this compound
| Parameter | Value |
| Molecular Formula | C₇H₄O₃ |
| Calculated m/z | Data not available |
| Observed m/z | Data not available |
| Ionization Mode | Data not available |
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique used to determine the elemental composition of a sample. For a pure sample of this compound (C₇H₄O₃), the theoretical percentages of carbon, hydrogen, and oxygen can be calculated. However, no published experimental data from elemental analysis could be located to compare with these theoretical values.
Table 2: Elemental Analysis Data for this compound
| Element | Theoretical % | Experimental % |
| Carbon (C) | 61.78% | Data not available |
| Hydrogen (H) | 2.96% | Data not available |
| Oxygen (O) | 35.26% | Data not available |
While research has been conducted on derivatives and isomers, such as 3-(furan-2-yl)propenoic acid and 3-(furan-3-yl)prop-2-ynoic acid, the specific analytical data for this compound is not present in the consulted scientific articles and databases. mdpi.comsmolecule.com The absence of this foundational data suggests a gap in the documented chemical characterization of this particular compound.
Computational Chemistry and Theoretical Studies on 3 Furan 2 Yl Prop 2 Ynoic Acid
Quantum Chemical Calculations for Molecular and Electronic Structure
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic structure and predict various chemical and physical characteristics.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. researchgate.net It is employed to perform geometry optimization, which locates the minimum energy conformation of a molecule, thereby predicting stable structures, bond lengths, and bond angles. epstem.netepstem.net For instance, studies on related furan-containing chalcones have successfully used DFT with the B3LYP functional and the 6-311++G(d,p) basis set to perform geometry optimization in the gas phase. researchgate.netepstem.net
Table 1: Calculated Electronic Properties for (E)-3-(Furan-2-yl)-1-phenylprop-2-en-1-one using DFT/B3LYP/6-311++G(d,p)
| Property | Calculated Value |
|---|---|
| Electronic Energy | Not specified in abstracts |
| Dipole Moment (μ) | 3.33 Debye |
| Polarizability (α) | 183.58 a.u. |
| Hyperpolarizability (β) | 2289.05 a.u. |
Data sourced from studies on a structurally related chalcone derivative. epstem.net
Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.com The HOMO acts as an electron donor, and its energy level is related to the molecule's nucleophilicity or basicity. youtube.comacadpubl.eu Conversely, the LUMO serves as an electron acceptor, and its energy level corresponds to the molecule's electrophilicity. youtube.comacadpubl.eu
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's chemical stability and reactivity. acadpubl.euresearchgate.net A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more prone to chemical reactions. acadpubl.eu In computational studies of furan (B31954) derivatives, the HOMO-LUMO gap is calculated to predict reactivity. nih.govtsijournals.com For example, the HOMO-LUMO energy gap for the chalcone (E)-3-(Furan-2-yl)-1-phenylprop-2-en-1-one was calculated to be 3.83 eV. epstem.net
Table 2: Frontier Molecular Orbital Energies and Gap for a Related Furan Derivative
| Molecular Orbital | Energy (eV) |
|---|---|
| HOMO | -5.2822 |
| LUMO | -1.2715 |
| Energy Gap (ΔE) | 4.0107 |
Data from a study on 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole. acadpubl.eu
Reaction Mechanism Elucidation via Computational Modeling
Computational modeling is instrumental in mapping out the pathways of chemical reactions, identifying transient species like transition states and reactive intermediates that are often difficult to observe experimentally.
Understanding a reaction mechanism requires the characterization of its transition states—the highest energy points along the reaction coordinate. Computational studies on the reactions of 3-(furan-2-yl)propenoic acid derivatives with arenes in the presence of a Brønsted superacid (TfOH) have been performed. nih.govmdpi.comnih.gov According to these DFT studies, the reactive electrophilic species in these transformations are the O,C-diprotonated forms of the starting furan acids. nih.govmdpi.comresearchgate.net These highly reactive intermediates are crucial precursors to the transition state for the subsequent hydroarylation of the carbon-carbon double bond. researchgate.net
To determine the viability of a proposed reaction mechanism, the energetics of each step must be evaluated. DFT calculations have been used to compute the Gibbs free energies (ΔG₂₉₈) for the protonation reactions of 3-(furan-2-yl)propenoic acid derivatives. nih.gov These calculations help to estimate the stability and electrophilic properties of the resulting cationic intermediates. nih.gov By analyzing the energy changes associated with the formation of various protonated species, researchers can identify the most likely reactive intermediates that drive the reaction forward. nih.gov The studies concluded that O,C-diprotonated forms are the key reactive species in the hydroarylation of these furan derivatives. nih.govnih.govresearchgate.net
Molecular Dynamics Simulations for Conformational Analysis
The three-dimensional shape or conformation of a molecule can significantly influence its physical properties and biological activity. Conformational analysis aims to identify the stable, low-energy arrangements of a molecule's atoms.
While full molecular dynamics simulations provide a comprehensive view of a molecule's flexibility over time, simpler methods like potential energy curve (PEC) scans are also powerful for conformational analysis. dergipark.org.trdergipark.org.tr Such an analysis was performed on the related chalcone, (E)-3-(Furan-2-yl)-1-phenylprop-2-en-1-one, using both DFT and ab initio Hartree-Fock methods. dergipark.org.trdergipark.org.tr The study calculated the potential energy as a function of a specific dihedral angle (φ(C8-C9-C10-O1)) to map the energy landscape associated with bond rotation. dergipark.org.tr This process allowed for the identification of the stable syn- and anti- conformers, which correspond to the low-energy minima on the potential energy curve. dergipark.org.trdergipark.org.tr Such computational approaches are vital for understanding the preferred spatial orientations of flexible molecules.
Computational Predictions for Reactivity and Selectivity
Computational chemistry provides a powerful lens for understanding and predicting the reactivity and selectivity of chemical compounds, including 3-(Furan-2-yl)prop-2-ynoic acid. Through the use of theoretical models and calculations, researchers can gain insights into a molecule's electronic structure, potential reaction pathways, and the factors that govern the formation of specific products. While specific computational studies on this compound are not extensively available in the reviewed literature, the principles of these predictive methods can be understood by examining studies on closely related furan derivatives, such as 3-(furan-2-yl)propenoic acid. nih.govmdpi.comnih.gov
Density Functional Theory (DFT) is a prominent computational method employed to investigate the electronic properties and reactivity of molecules. nih.govepstem.net These calculations can determine various parameters that are crucial for predicting how a molecule will behave in a chemical reaction.
Key electronic and orbital characteristics that are often calculated to estimate the electrophilic properties and reactivity of such species include:
Charge distribution: This helps to identify the electron-rich and electron-deficient areas within the molecule, indicating likely sites for nucleophilic or electrophilic attack.
HOMO/LUMO energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental in predicting reactivity. A smaller HOMO-LUMO gap generally suggests higher reactivity. epstem.net The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.
In studies of 3-(furan-2-yl)propenoic acid derivatives, DFT calculations have been utilized to understand the reactivity of protonated forms of these molecules, which are considered reactive electrophilic species in certain reactions. nih.govmdpi.comnih.gov For instance, in the context of hydroarylation reactions, computational studies have been performed on the O,C-diprotonated forms of furan-containing acids and esters to elucidate their role as reactive intermediates. nih.govmdpi.comnih.gov
The following interactive data table presents a selection of calculated electronic characteristics for the protonated forms of a related compound, 3-(furan-2-yl)propenoic acid, which illustrate the type of data generated in computational studies to predict reactivity.
| Cation | Charge on Cα | Charge on Cβ | LUMO Energy (eV) | Global Electrophilicity Index (ω) |
| Protonated Species A | +0.15 | -0.20 | -8.5 | 3.2 |
| Protonated Species B | +0.25 | -0.15 | -9.1 | 4.5 |
| Protonated Species C | +0.10 | -0.25 | -8.2 | 2.9 |
Note: The data in this table is illustrative and based on findings for 3-(furan-2-yl)propenoic acid derivatives to demonstrate the application of computational chemistry in predicting reactivity. The values are representative and not the exact figures for this compound.
The charge distribution on the α and β carbons of the propenoic acid chain, along with the LUMO energies and global electrophilicity indices, provide valuable information for predicting the regioselectivity of nucleophilic attack. A more positive charge on a carbon atom would suggest it is a more likely site for attack by a nucleophile. Similarly, a lower LUMO energy indicates a greater propensity to accept electrons.
For this compound, with its carbon-carbon triple bond, computational studies would be expected to reveal a different electronic landscape compared to its propenoic counterpart. The acetylenic moiety is known to have distinct electronic properties, and DFT calculations could precisely map the electron density and orbital distributions. Such studies would be invaluable in predicting its reactivity in various transformations, including additions to the triple bond and reactions involving the furan ring.
Furthermore, computational models can be used to explore reaction mechanisms and transition states, providing a deeper understanding of the selectivity of a reaction. By calculating the energy barriers for different reaction pathways, researchers can predict which products are kinetically and thermodynamically favored.
Derivatization and Functionalization Strategies of 3 Furan 2 Yl Prop 2 Ynoic Acid
Modification at the Carboxylic Acid Group
The carboxylic acid functional group is a primary site for derivatization, enabling the formation of esters, amides, and other acid derivatives. These transformations are fundamental in altering the compound's physical, chemical, and biological properties.
Ester and Amide Formation
Esterification: The conversion of 3-(furan-2-yl)prop-2-ynoic acid to its corresponding esters is a common strategy. For instance, methyl esters of related 3-(furan-2-yl)propenoic acids have been synthesized via the esterification of the parent acids. nih.govresearchgate.net A general and effective method for this transformation involves the reaction of the carboxylic acid with an alcohol in the presence of a suitable catalyst.
A related study on 3-(furan-2-yl)propenoic acids demonstrated the synthesis of methyl esters by reacting the carboxylic acid with dimethyl sulfate (B86663) in the presence of sodium hydroxide (B78521) and methanol. mdpi.com This method provides a viable route for the esterification of the title compound.
Amide Formation: The synthesis of amides from this compound involves its reaction with a primary or secondary amine. However, the direct reaction between a carboxylic acid and an amine can be challenging due to the formation of a stable ammonium (B1175870) carboxylate salt. chemistrysteps.comfishersci.co.uk To overcome this, coupling agents are frequently employed to activate the carboxylic acid.
Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). chemistrysteps.comfishersci.co.uk These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine to form the amide bond. chemistrysteps.comfishersci.co.uk The use of these coupling agents allows the reaction to proceed under mild conditions, typically at room temperature, with good yields. chemistrysteps.com For challenging or electron-deficient amines, additives such as 1-hydroxybenzotriazole (B26582) (HOBt) can be used in conjunction with EDC to improve reaction efficiency. nih.gov
Table 1: Common Reagents for Ester and Amide Formation
| Transformation | Reagent(s) | Typical Conditions |
|---|---|---|
| Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄) | Reflux |
| Dimethyl sulfate, Base (e.g., NaOH) | 60°C | |
| Amidation | Amine, DCC or EDC | Room Temperature |
Anhydride (B1165640) Formation
The formation of a carboxylic anhydride from this compound can be achieved through several synthetic methods. A common laboratory-scale method involves the reaction of two equivalents of the carboxylic acid with a strong dehydrating agent, such as phosphorus pentoxide (P₄O₁₀) or acetic anhydride.
Alternatively, the reaction of the corresponding carboxylate salt with an acyl halide can yield an unsymmetrical anhydride. For instance, reacting the sodium salt of this compound with a suitable acyl chloride would produce a mixed anhydride. While specific examples for this compound are not prevalent in the literature, these general principles of anhydride synthesis are applicable.
Functionalization of the Alkyne Moiety
The carbon-carbon triple bond in this compound is a key site for a variety of addition reactions, allowing for significant structural modifications and the introduction of new functional groups.
Hydration and Hydrohalogenation Reactions
Hydration: The addition of water across the alkyne triple bond, known as hydration, typically occurs in the presence of a mercury(II) salt catalyst in acidic conditions. This reaction follows Markovnikov's rule, where the hydroxyl group adds to the more substituted carbon. For a terminal alkyne, this initially forms an enol, which then rapidly tautomerizes to the more stable keto form. In the case of this compound, hydration would be expected to yield a β-keto acid.
Hydrohalogenation: The addition of hydrogen halides (HX, where X = Cl, Br, I) to the alkyne follows a similar electrophilic addition mechanism. The reaction can proceed to give either the vinyl halide (after one equivalent of HX addition) or a gem-dihalide (after two equivalents of HX addition). The regioselectivity again follows Markovnikov's rule, with the halogen atom adding to the carbon atom bearing the furan (B31954) ring. For propiolic acid, the parent compound, reaction with hydrogen chloride forms chloroacrylic acid. wikipedia.org
Addition Reactions to the Triple Bond
Hydrogenation: The triple bond of the alkyne can be selectively reduced. Catalytic hydrogenation with a poisoned catalyst, such as Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate (B1210297) and quinoline), will yield the corresponding (Z)-alkene, (Z)-3-(furan-2-yl)propenoic acid. Complete reduction to the corresponding alkane, 3-(furan-2-yl)propanoic acid, can be achieved using a more active catalyst like palladium on carbon (Pd/C) under a hydrogen atmosphere.
Hydroarylation: Research on the related 3-(furan-2-yl)propenoic acids has shown that the carbon-carbon double bond can undergo hydroarylation with arenes in the presence of a Brønsted superacid like triflic acid (TfOH). nih.govresearchgate.net This suggests that the alkyne moiety of this compound could potentially undergo similar addition reactions with aromatic compounds under strongly acidic conditions, leading to the formation of 3-aryl-3-(furan-2-yl)propenoic acid derivatives.
Table 2: Selected Addition Reactions of the Alkyne Moiety
| Reaction | Reagent(s) | Product Type |
|---|---|---|
| Hydration | H₂O, H₂SO₄, HgSO₄ | β-Keto acid |
| Hydrohalogenation | HX (X = Cl, Br, I) | Vinyl halide or gem-dihalide |
| Partial Hydrogenation | H₂, Lindlar's Catalyst | (Z)-Alkene |
| Full Hydrogenation | H₂, Pd/C | Alkane |
Modification of the Furan Ring
The furan ring in this compound is an aromatic system that can undergo electrophilic aromatic substitution, as well as other transformations that alter the ring structure itself.
Electrophilic Aromatic Substitution: The furan ring is susceptible to electrophilic attack, primarily at the C5 position (the carbon adjacent to the oxygen and furthest from the side chain). Reactions such as nitration (using nitric acid) or halogenation (using bromine, for example) can introduce functional groups onto the furan ring. These reactions typically require carefully controlled conditions to avoid polymerization or decomposition of the furan ring, which is sensitive to strong acids.
Oxidation: The furan ring can be oxidized, leading to ring-opening or the formation of other heterocyclic systems. For example, oxidation of furan derivatives can lead to the formation of dione (B5365651) derivatives. mdpi.com The specific outcome of the oxidation of this compound would depend on the oxidizing agent and reaction conditions used.
Table 3: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 3-(Furan-2-yl)propenoic acid |
| (Z)-3-(Furan-2-yl)propenoic acid |
| 3-(Furan-2-yl)propanoic acid |
| 3-Aryl-3-(furan-2-yl)propenoic acid |
| N,N'-Dicyclohexylcarbodiimide (DCC) |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) |
| 1-Hydroxybenzotriazole (HOBt) |
| Phosphorus pentoxide |
| Acetic anhydride |
| Triflic acid (TfOH) |
| Lindlar's catalyst |
| Palladium on carbon (Pd/C) |
| Chloroacrylic acid |
| Propiolic acid |
| Dimethyl sulfate |
| Sodium hydroxide |
| Nitric acid |
Selective Halogenation and Nitration
The introduction of halogen atoms or a nitro group onto the furan ring of this compound can significantly modulate its electronic properties and provide handles for further chemical transformations. The furan ring is an electron-rich heterocycle, making it susceptible to electrophilic substitution reactions. However, the presence of the electron-withdrawing prop-2-ynoic acid group at the 2-position deactivates the ring, particularly at the adjacent 3- and 5-positions. Consequently, reaction conditions must be carefully controlled to achieve selective substitution.
While specific studies on the halogenation and nitration of this compound are not extensively documented, the reactivity of similar 2-substituted furans provides valuable insights into potential synthetic pathways. Electrophilic aromatic substitution on the furan ring typically occurs at the 5-position when the 2-position is occupied by an electron-withdrawing group.
Halogenation: The selective introduction of bromine or chlorine can be achieved using various halogenating agents. The choice of reagent and reaction conditions is crucial to control the degree and regioselectivity of halogenation.
| Reagent/Conditions | Expected Major Product |
| N-Bromosuccinimide (NBS) in a polar solvent | 3-(5-Bromo-furan-2-yl)prop-2-ynoic acid |
| N-Chlorosuccinimide (NCS) in a polar solvent | 3-(5-Chloro-furan-2-yl)prop-2-ynoic acid |
| Iodine/Mercuric oxide | 3-(5-Iodo-furan-2-yl)prop-2-ynoic acid |
Nitration: The nitration of the furan ring in the presence of a deactivating group requires carefully controlled conditions to prevent degradation of the starting material. A common method for the nitration of sensitive substrates is the use of acetyl nitrate, generated in situ from nitric acid and acetic anhydride.
| Reagent/Conditions | Expected Major Product |
| Acetic anhydride, Nitric acid at low temperature | 3-(5-Nitro-furan-2-yl)prop-2-ynoic acid |
Side-Chain Functionalization
The prop-2-ynoic acid side-chain of this compound presents multiple opportunities for functionalization, including reactions at the carboxylic acid group and additions across the carbon-carbon triple bond.
Reactions of the Carboxylic Acid: The carboxylic acid moiety can be readily converted into a variety of functional groups, such as esters, amides, and acid halides. These transformations are standard procedures in organic synthesis.
| Reagent/Conditions | Product Type |
| Alcohol, Acid catalyst (e.g., H₂SO₄) | Ester |
| Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) | Acid chloride |
| Amine, Coupling agent (e.g., DCC, EDC) | Amide |
Additions to the Alkyne: The carbon-carbon triple bond is susceptible to a range of addition reactions. These reactions can lead to the formation of new carbon-carbon or carbon-heteroatom bonds, significantly increasing the molecular complexity. Based on the reactivity of the related compound 2-ethynylfuran (B98707), several cycloaddition and coupling reactions can be envisaged.
| Reaction Type | Reagents | Expected Product Class |
| Cycloaddition | Electron-rich alkenes or alkynes | Substituted cyclic compounds |
| Sonogashira Coupling | Aryl or vinyl halides, Pd catalyst, Cu co-catalyst | Furan derivatives with extended conjugation |
| Reduction | H₂, Pd/C | 3-(Furan-2-yl)propanoic acid (alkane) or (E/Z)-3-(Furan-2-yl)propenoic acid (alkene) |
The derivatization and functionalization strategies outlined above highlight the potential of this compound as a versatile building block in organic synthesis. The ability to selectively modify both the furan ring and the propynoic acid side-chain opens up avenues for the creation of a wide range of novel molecules with potentially interesting biological and material properties. Further research into the specific reaction conditions and the exploration of the resulting derivatives will undoubtedly lead to new discoveries in various fields of chemistry.
Applications of 3 Furan 2 Yl Prop 2 Ynoic Acid in Advanced Organic Synthesis
Role as a Versatile Building Block in Complex Molecule Synthesis
The furan (B31954) and alkyne groups within 3-(furan-2-yl)prop-2-ynoic acid provide multiple reactive sites, allowing it to serve as a foundational component for synthesizing more intricate molecules. Furan derivatives are recognized as crucial building blocks for a variety of useful products, including natural compounds. nih.gov
While furan-containing structures are integral to a vast number of natural products and bioactive molecules, the direct application of this compound as a starting material in the total synthesis of a specific natural product is not extensively documented in current literature. However, the functionalities it possesses—a synthetically versatile alkyne and a furan ring—are staples in the synthetic chemist's toolbox. Research on related furan-tethered terminal alkynes notes that investigations into applying newly developed synthetic protocols to natural product synthesis are in progress, highlighting the potential of this class of compounds. rsc.org
The reactivity of the furan-alkyne motif is well-suited for constructing a wide array of complex molecular frameworks through various chemical reactions. Metal-catalyzed cyclizations and cycloaddition reactions are particularly effective in transforming simple furan-alkynes into diverse and valuable heterocyclic structures.
Metal-Catalyzed Cyclizations: Platinum and cobalt complexes have been shown to effectively catalyze the intramolecular reactions of furan-alkyne systems. For instance, PtCl₂ can catalyze the cyclization of 5-(2-furyl)-1-alkynes to produce substituted phenols through a mechanism involving a cyclopropyl (B3062369) platinacarbene intermediate. acs.org Similarly, cobalt(II) complexes can catalyze the cyclization of terminal alkynes with α-diazocarbonyls to yield polysubstituted furans with high regioselectivity, a method that can be used iteratively to construct α-oligofurans. nih.gov
Cycloaddition Reactions: The furan ring can act as a diene in [4+2] cycloaddition reactions (Diels-Alder reactions) with the alkyne serving as the dienophile. hud.ac.uk These reactions are powerful tools for creating bicyclic systems, such as oxanorbornadienes, which are valuable intermediates for further chemical elaboration. mdpi.com The reaction of furan derivatives with haloacetylenes can proceed through a [4+2] cycloaddition, followed by ring-opening to yield substituted acetylenic furans. mdpi.comnih.gov
Synthesis of Fused Heterocycles: Researchers have developed one-pot cascade reactions using furan-tethered terminal alkynes, amines, and aldehydes with a copper bromide catalyst to construct complex fused heterocycles. rsc.org These methods demonstrate the utility of the furan-alkyne scaffold in building molecules with significant structural diversity.
The table below summarizes selected reactions used to generate diverse scaffolds from furan-alkyne systems.
| Reaction Type | Catalyst/Conditions | Reactants | Product Type | Ref |
| Intramolecular Cyclization | PtCl₂ | 5-(2-Furyl)-1-alkynes | Phenols | acs.org |
| Metalloradical Cyclization | Co(II) Porphyrin Complex | Terminal Alkynes, α-Diazocarbonyls | Polysubstituted Furans | nih.gov |
| [4+2] Cycloaddition | Solid Al₂O₃, Room Temp. | Menthofuran, Acylbromoacetylenes | Ethynylfurans via Oxanorbornadiene | mdpi.com |
| Cascade Synthesis | CuBr, Amines | Furan-tethered Alkynes, Aldehydes | Fused Heterocycles | rsc.org |
Polymer Chemistry Applications
Furan-based polymers are gaining significant attention as sustainable alternatives to petroleum-derived materials. rsc.org The reactive groups in this compound present opportunities for its use in polymer science.
The carboxylic acid and alkyne functionalities of this compound allow it to act as a monomer in polymerization reactions. The alkyne group can undergo polymerization, and related furan-containing propargyl ethers have been observed to polymerize readily. acs.org The carboxylic acid group enables its incorporation into polyesters and polyamides. Enzymatic polymerization, using biocatalysts like Candida antarctica lipase (B570770) B (CALB), has been successfully employed for producing furan-based polyesters from monomers like 2,5-furandicarboxylic acid (FDCA), achieving high molecular weights in bio-based solvents. rsc.org This precedent suggests that this compound could potentially be used in similar biocatalytic polymerization processes.
There is considerable interest in furan-based oligomers and polymers for applications in materials science due to their electronic properties. nih.gov Conjugated polymers containing furan rings are being developed for use in organic electronics. While the direct polymerization of this compound into a conjugated polymer for this purpose is not specifically detailed, the synthesis of α-oligofurans through iterative metalloradical cyclizations of alkyne-containing furan monomers has been demonstrated. nih.gov This strategy allows for the construction of well-defined, π-conjugated furan chains, which are of great interest for electronic materials. The presence of both a furan ring and a carbon-carbon triple bond in this compound makes it a plausible candidate for designing and synthesizing novel conjugated materials.
Catalyst Development and Ligand Design
The development of new catalysts often relies on the design of novel organic molecules that can act as ligands, binding to a metal center and modulating its reactivity. Heterocyclic compounds are a cornerstone of ligand design. Although direct use of this compound as a ligand is not widely reported, its structure provides a template for modification. For example, phosphorus-substituted heterocycles are an important class of ligands used in transition metal catalysis for applications in drug development and organic synthesis. researchgate.net The furan nucleus of this compound could be functionalized to incorporate phosphine (B1218219) or other coordinating groups, thereby creating new ligand scaffolds for catalysis.
Role of 3 Furan 2 Yl Prop 2 Ynoic Acid in Heterocyclic Chemistry
A Gateway to Novel Fused and Spiro-Heterocyclic Systems
The strategic arrangement of functional groups within 3-(Furan-2-yl)prop-2-ynoic acid provides a robust platform for the synthesis of complex molecular architectures, including fused and spiro-heterocyclic systems. The electron-rich furan (B31954) ring, coupled with the electrophilic and nucleophilic potential of the propiolic acid, allows for a variety of cyclization strategies.
Crafting Pyridazinone, Oxazinone, and Furanone Scaffolds
The synthesis of pyridazinone derivatives often involves the condensation of a γ-keto acid with a hydrazine (B178648) derivative. While direct literature on the use of this compound for this purpose is emerging, its structural analogue, 3-aroyl-2-furyl-propionic acid, has been successfully employed. For instance, the reaction of ethyl 3-aroyl-2-furyl-propionate with hydrazine hydrate (B1144303) leads to the formation of the corresponding pyridazinone. This suggests a potential pathway where this compound could be first transformed into a suitable γ-keto acid precursor, which can then undergo cyclization to yield furan-substituted pyridazinones.
Similarly, the synthesis of oxazinone derivatives can be envisioned through the reaction of this compound with hydroxylamine (B1172632) or its derivatives. The addition of the hydroxylamine to the alkyne, followed by intramolecular cyclization, would furnish the desired oxazinone ring system.
The furanone core is another heterocyclic system accessible from furan-containing precursors. Research has shown that 2(3H)-furanone derivatives can be converted into various heterocycles, including pyridazinones and oxazinones. While not a direct synthesis from this compound, this highlights the versatility of furan-based building blocks in accessing a range of heterocyclic structures.
| Starting Material Derivative | Reactant | Resulting Heterocycle |
|---|---|---|
| γ-Keto acid precursor | Hydrazine hydrate | Pyridazinone |
| This compound | Hydroxylamine | Oxazinone |
Pathways to Pyrrole (B145914), Pyridine (B92270), and Phthalazinone Derivatives
The synthesis of pyrrole derivatives can be achieved through various methods, and the prop-2-ynoic acid moiety offers a potential entry point. For example, the reaction of this compound esters with primary amines could lead to the formation of enamine intermediates, which upon cyclization, could yield substituted pyrroles.
The construction of pyridine rings often involves the condensation of α,β-unsaturated carbonyl compounds with a nitrogen source. The propiolic acid derivative could be strategically modified to generate such an intermediate, which upon reaction with ammonia (B1221849) or an amine, would lead to the formation of a furan-substituted pyridine.
Phthalazinone derivatives, known for their diverse biological activities, can be synthesized from phthalic anhydride (B1165640) and a suitable hydrazine derivative. While not a direct application of this compound, its structural elements could be incorporated into a precursor that reacts with phthalic anhydride to form the desired phthalazinone scaffold.
Accessing Benzodiazepine (B76468) and Benzoxazapine Cores
Benzodiazepines and benzoxazepines are important classes of heterocyclic compounds with significant therapeutic applications. The synthesis of these seven-membered rings typically involves the condensation of a 1,2-diaminobenzene or a 2-aminophenol (B121084) with a 1,3-dicarbonyl compound or its equivalent. It is conceivable that this compound could be elaborated into a suitable 1,3-dielectrophilic species that can then react with the appropriate benzene (B151609) derivative to construct the benzodiazepine or benzoxazapine ring system.
The Power of Multicomponent Reactions
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, are a powerful tool in modern organic synthesis. The alkyne and carboxylic acid functionalities of this compound make it an ideal candidate for participation in such reactions. For instance, in a Passerini or Ugi-type reaction, the carboxylic acid can act as the acidic component, while the furan-alkyne moiety can introduce further structural diversity and functionality into the final product. The development of MCRs involving this compound would provide a highly efficient and atom-economical route to complex heterocyclic libraries. beilstein-journals.org
A Tool for Bioisosteric Replacement in Heterocyclic Design
Bioisosterism, the strategy of replacing a functional group within a biologically active molecule with another group of similar size, shape, and electronic properties, is a cornerstone of medicinal chemistry. cambridgemedchemconsulting.com The furan ring is a well-established bioisostere for various aromatic and heteroaromatic systems, including the phenyl and thiophene (B33073) rings. The carboxylic acid group can also be replaced by other acidic functional groups like tetrazoles. nih.gov
Interactions with Biological Systems: Mechanistic Chemical Insights
Structural Influences on Molecular Recognition
The specific arrangement of atoms and distribution of electrons within 3-(furan-2-yl)prop-2-ynoic acid are pivotal in its interactions with biological macromolecules.
Impact of Furan (B31954) Oxygen Electron Density on Redox Properties
The redox properties of furan-containing compounds are intrinsically linked to this electron distribution. Oxidation of the furan ring is a key step in the bioactivation and, in some cases, the toxicity of many furan derivatives. nih.gov This oxidation, often catalyzed by cytochrome P450 enzymes, is thought to proceed through the formation of reactive electrophilic intermediates, such as an epoxide or a cis-enedione. nih.gov The increased electron density of the furan ring facilitates this oxidative process. wikipedia.org The specific nature of the substituents on the furan ring can influence whether an epoxide or a cis-enedione is formed. nih.gov These reactive intermediates can then interact with cellular nucleophiles like proteins and DNA. nih.gov
Stereochemical Considerations and Chirality in Derivatization
While this compound itself is not chiral, derivatization of the molecule can introduce chiral centers, making stereochemistry a critical factor in its biological activity. The three-dimensional arrangement of atoms in a molecule can profoundly affect its ability to bind to the active site of an enzyme or a receptor, which are themselves chiral environments. nih.gov
For instance, in the context of drug development, different enantiomers of a chiral molecule often exhibit distinct pharmacological and toxicological profiles. nih.gov The synthesis of derivatives of this compound, such as through the hydroarylation of the carbon-carbon double bond in related propenoic acid derivatives, can lead to the formation of chiral centers. mdpi.comnih.gov The biological evaluation of such derivatives would necessitate the separation and individual testing of the enantiomers to fully understand their structure-activity relationships. nih.gov The stereochemistry of furan-containing molecules is particularly important in reactions like the Diels-Alder reaction, where the approach of a dienophile to the furan ring dictates the stereochemical outcome of the product. numberanalytics.com
Substrate Specificity in Biocatalytic Transformations
Enzymes are highly specific catalysts, and their interaction with substrates like this compound is governed by precise molecular recognition events.
Enzyme-Substrate Binding Mechanisms
The binding of a furan-containing substrate to an enzyme's active site is a complex process dictated by a combination of factors, including shape complementarity, electrostatic interactions, and hydrogen bonding. The furan ring itself can participate in various non-covalent interactions. For example, the oxygen atom can act as a hydrogen bond acceptor, while the aromatic π-system can engage in π-π stacking or cation-π interactions with appropriate residues in the enzyme's active site. nih.gov
The mechanism of enzyme-catalyzed reactions involving furan derivatives can vary. For instance, some enzymatic reactions proceed via a "ping-pong" mechanism, where one substrate binds and a product is released before the second substrate binds. libretexts.org In the context of furan biotransformation, enzymes like cytochrome P450 play a crucial role in oxidizing the furan ring, a process that is often the initial step in its metabolism. nih.gov The active site of these enzymes is specifically designed to accommodate the furan substrate and facilitate the transfer of an oxygen atom.
Rational Design of Biocatalysts for Furan-Containing Substrates
The growing interest in utilizing furan-based compounds derived from biomass as platform chemicals has spurred efforts in the rational design of biocatalysts for their transformation. nih.govmorressier.com Rational design involves modifying the structure of an enzyme to improve its activity, stability, or specificity for a particular substrate. nih.govrsc.org This can be achieved through techniques like site-directed mutagenesis, where specific amino acids in the active site are replaced to enhance binding or catalysis. nih.gov
Computational modeling and protein engineering are powerful tools in the rational design of biocatalysts. rsc.orgdiva-portal.org By understanding the three-dimensional structure of the enzyme and its active site, researchers can predict which mutations are likely to improve its performance with a furan-containing substrate. nih.gov For example, ω-transaminases have been engineered for the biosynthesis of furfurylamines from furan aldehydes, demonstrating the potential of biocatalysis in converting bio-based furans into valuable chemicals. nih.gov The goal is to create highly efficient and selective biocatalysts for the sustainable production of furan-derived products. rsc.org
Chemical Modulators of Biological Pathways
Derivatives of this compound have shown potential as modulators of biological pathways, particularly in the context of antimicrobial activity. mdpi.comnih.gov Research has demonstrated that certain derivatives of 3-(furan-2-yl)propenoic acids exhibit inhibitory effects against yeast-like fungi such as Candida albicans, as well as bacteria like Escherichia coli and Staphylococcus aureus. mdpi.comnih.govsmolecule.com
The proposed mechanism for this antimicrobial activity involves the ability of these compounds to act as electrophilic species. mdpi.com According to NMR and DFT studies, the protonated forms of these furan derivatives can act as reactive electrophiles. mdpi.comnih.gov These electrophilic intermediates can then potentially react with and inactivate essential biomolecules within the microbial cells, leading to the inhibition of growth. The specific molecular targets of these compounds are an area of ongoing investigation. The ability to fine-tune the electronic properties and reactivity of the furan ring and its substituents is a key strategy in the development of more potent and selective chemical modulators. utripoli.edu.ly
Inhibition Mechanisms at the Molecular Level
The biological activity of furan derivatives is often attributed to their ability to interfere with essential cellular machinery. This interference can occur through various mechanisms, including the inhibition of protein polymerization and the modulation of enzyme function.
Tubulin Polymerization Inhibition:
A significant area of research for furan-containing compounds is their role as inhibitors of tubulin polymerization, a critical process for cell division, intracellular transport, and the maintenance of cell structure. mdpi.com Disruption of tubulin dynamics is a key mechanism for the anticancer activity of many therapeutic agents.
Several studies have highlighted the potential of furan derivatives, particularly those with a benzo[b]furan skeleton, to act as potent inhibitors of tubulin polymerization. mdpi.com These compounds often exert their effects by binding to the colchicine (B1669291) site on β-tubulin. mdpi.com This binding event disrupts the assembly of microtubules, leading to cell cycle arrest, typically in the G2/M phase, and subsequent apoptosis (programmed cell death). mdpi.com
For instance, research on certain 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]furan derivatives has demonstrated potent inhibition of tubulin polymerization, with some compounds showing greater activity than the well-known inhibitor combretastatin (B1194345) A-4 (CA-4). mdpi.com The structural features of these molecules, such as the presence of a methyl group at the C-3 position of the benzo[b]furan moiety, have been shown to enhance their inhibitory activity. mdpi.com Although this compound lacks the benzo[b]furan and trimethoxybenzoyl moieties of these highly potent inhibitors, the presence of the furan ring suggests a potential, albeit likely different, interaction with tubulin.
Enzyme Inhibition:
Furan derivatives have also been identified as inhibitors of various enzymes. For example, a series of 2,5-disubstituted furan derivatives containing a 1,3-thiazole moiety were found to be effective inhibitors of α-glucosidase, an enzyme involved in carbohydrate metabolism. Kinetic studies of these compounds revealed different modes of inhibition, including competitive and noncompetitive mechanisms. A competitive inhibitor typically binds to the active site of the enzyme, directly competing with the substrate, while a noncompetitive inhibitor binds to an allosteric site, changing the enzyme's conformation and reducing its catalytic efficiency.
The inhibitory potential of furan derivatives extends to other enzyme families as well. For example, some furan-bearing pyrazolo[3,4-b]pyridines have been designed and evaluated as inhibitors of cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle, and the p53-MDM2 protein-protein interaction, which is crucial for tumor suppression. nih.gov
Ligand-Target Interactions Based on Structural Features
The specific biological activity of a furan-containing compound is intrinsically linked to its three-dimensional structure and the nature of its substituents. These structural features dictate how the molecule interacts with its biological target at the molecular level.
Structure-Activity Relationships (SAR):
Structure-activity relationship studies on various furan derivatives have provided valuable insights into the key determinants of their biological effects. For instance, in the case of benzo[b]furan-based tubulin inhibitors, the nature of the linker between the furan ring and other aromatic moieties, as well as the substitution pattern on the furan and associated rings, significantly influences their potency. mdpi.com A carbonyl linker has been shown to be more effective than other types of linkers in some series of these inhibitors. mdpi.com
For furan derivatives acting as α-glucosidase inhibitors, the substituents on the furan ring and the attached thiazole (B1198619) moiety play a crucial role in determining the inhibitory activity and mechanism. Similarly, for furan-based inhibitors of the ST2/IL-33 signaling pathway, which is implicated in graft-versus-host disease, the position and type of substituent on the associated phenyl rings can modulate the inhibitory potency by several folds. nih.gov
Molecular Docking and Binding Interactions:
Molecular docking studies, which computationally model the interaction between a ligand and its target protein, have been instrumental in elucidating the binding modes of furan derivatives. These studies have shown that furan-containing inhibitors can form various non-covalent interactions with their target proteins, including:
Hydrogen bonds: These are crucial for the specific recognition and binding of the ligand.
π-π stacking: The aromatic furan ring can engage in stacking interactions with the aromatic side chains of amino acids like phenylalanine, tyrosine, and tryptophan.
In the context of CDK2 inhibition, molecular docking has revealed the plausible interaction patterns of furan-bearing pyrazolo[3,4-b]pyridines within the enzyme's binding pocket. nih.gov Likewise, for the p53-MDM2 interaction, docking studies have helped to visualize how furan-containing spiro-oxindole derivatives can fit into the binding groove of MDM2, disrupting its interaction with the p53 tumor suppressor protein. nih.gov
While specific ligand-target interaction data for this compound is not available, its structure, featuring a furan ring, a carboxylic acid group, and a carbon-carbon triple bond, suggests the potential for a variety of interactions with biological macromolecules. The carboxylic acid can act as a hydrogen bond donor and acceptor, while the furan ring can participate in hydrophobic and π-stacking interactions. The linear geometry of the prop-2-ynoic acid moiety could also influence its ability to fit into specific binding sites.
Emerging Research Avenues and Future Directions for 3 Furan 2 Yl Prop 2 Ynoic Acid
Advanced Catalytic Systems for Sustainable Synthesis
The development of efficient and sustainable methods for synthesizing furan (B31954) derivatives is a key area of research. For related furan-based structures, advanced catalytic systems have proven essential for achieving high yields and selectivity.
Recent studies on the synthesis of 3-aryl-3-(furan-2-yl)propanoic acid derivatives have successfully employed both Brønsted and Lewis superacids to activate the carbon-carbon double bond of 3-(furan-2-yl)propenoic acid for hydroarylation reactions. mdpi.comnih.gov As detailed in the table below, acids like triflic acid (TfOH) and aluminum chloride (AlCl₃) have been effective catalysts. nih.gov
Table 1: Catalytic Systems Used in the Hydroarylation of 3-(Furan-2-yl)propenoic Acid
| Catalyst | Reactant | Product Yield | Conditions |
|---|---|---|---|
| AlCl₃ | 3-(Furan-2-yl)propenoic acid & Benzene (B151609) | 65% | Room Temperature, 1 hr |
| AlBr₃ | 3-(Furan-2-yl)propenoic acid & Benzene | Comparable to AlCl₃ | Not specified |
| TfOH | 3-(Furan-2-yl)propenoic acid & Methylated Arenes | 55-98% | 0 °C, 2 hr |
This table summarizes data from a study on the hydroarylation of a related alkene compound, providing a model for potential catalytic approaches. nih.gov
Future research on 3-(furan-2-yl)prop-2-ynoic acid could explore similar superacid catalysis for activating the alkyne bond. Furthermore, palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, represent a promising avenue for the direct synthesis of the molecule itself, a method noted for the synthesis of the isomeric 3-(furan-3-yl)prop-2-ynoic acid. smolecule.com The development of heterogeneous catalysts or flow chemistry systems could further enhance the sustainability and scalability of these synthetic routes.
Exploration of Novel Reaction Pathways and Transformations
The unique structure of this compound, featuring a furan ring, a carboxylic acid, and a carbon-carbon triple bond, allows for a wide range of chemical transformations. Research on analogous compounds highlights several potential reaction pathways.
One significant area of exploration is the hydroarylation of the unsaturated bond. In studies involving 3-(furan-2-yl)propenoic acids, superelectrophilic activation with strong acids facilitates the addition of arenes across the C=C double bond, leading to the formation of 3-aryl-3-(furan-2-yl)propanoic acid derivatives. mdpi.comnih.gov A similar transformation of the C≡C triple bond in this compound could provide access to a diverse library of trisubstituted alkene building blocks.
Other potential transformations include:
Oxidative Dearomatization: The furan ring is susceptible to oxidation, which can be a gateway to highly functionalized structures. For instance, related 2-(3-oxoalkyl)furans undergo oxidative rearrangement to form but-3-en-2-ones. nih.gov
Reduction: The triple bond can be selectively reduced to either a cis- or trans-alkene or fully saturated to an alkane, offering control over the geometry and flexibility of the molecular backbone. smolecule.com
Cyclization Reactions: The conjugated system is a prime candidate for intramolecular or intermolecular cyclization reactions, potentially leading to complex polycyclic and heterocyclic systems. The Paal-Knorr synthesis, observed in the cyclization of related furan-containing 2-ene-1,4,7-triones, serves as an example of furan's utility in building new rings. nih.gov
Integration into Materials Science and Nanotechnology
The rigid and electronically active nature of furan-containing conjugated molecules makes them highly attractive for applications in materials science. The incorporation of furan rings into polymers can significantly influence their electronic and physical properties.
A notable example is the development of a donor-acceptor copolymer, PDBFBT, which incorporates a 3,6-di(furan-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione (DBF) unit. rsc.org This material, designed for organic electronics, exhibits high performance in thin-film transistors.
Table 2: Properties of Furan-Containing Polymer PDBFBT
| Property | Value | Significance |
|---|---|---|
| Building Block | 3,6-di(furan-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione | Furan-based electron-withdrawing unit |
| Highest Occupied Molecular Orbital (HOMO) | Reduction compared to thiophene (B33073) analogue | Tuning of electronic energy levels |
| Hole Mobility | Up to 1.54 cm² V⁻¹ s⁻¹ | High charge-carrier mobility for transistor applications |
This table highlights the performance of an advanced polymer incorporating a furan derivative, demonstrating the potential of such scaffolds in materials science. rsc.org
The linear, rod-like structure of this compound makes it an excellent candidate as a monomer for creating new conjugated polymers. Its integration could lead to materials with tailored optical and electronic properties for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. The carboxylic acid group also provides a convenient handle for grafting the molecule onto surfaces or nanoparticles, opening avenues in nanotechnology and surface modification.
Structure-Based Design of Chemically Active Molecules
The furan scaffold is a well-established pharmacophore found in numerous bioactive compounds. nih.gov Research into derivatives of the related 3-(furan-2-yl)propenoic acid has revealed promising antimicrobial activity. mdpi.comnih.gov Specifically, 3-aryl-3-(furan-2-yl)propanoic acid derivatives have shown inhibitory effects against the yeast-like fungi Candida albicans as well as the bacteria Escherichia coli and Staphylococcus aureus. mdpi.comijabbr.com
The future design of new therapeutic agents could leverage this compound as a key building block. The rigid alkyne linker can act as a non-flexible spacer to orient pharmacophoric groups in a precise manner for optimal interaction with biological targets. By using this scaffold, medicinal chemists can systematically explore structure-activity relationships (SAR) to develop new classes of antimicrobial, anti-inflammatory, or anticancer agents. mdpi.com The alkyne itself can participate in bioorthogonal "click" chemistry reactions, a powerful tool for drug discovery and chemical biology.
Theoretical Advancements in Computational Modeling
Computational chemistry provides invaluable insights into the reactivity and properties of molecules, guiding experimental work. For furan-based systems, theoretical methods like Density Functional Theory (DFT) have been instrumental.
In the study of the hydroarylation of 3-(furan-2-yl)propenoic acid, DFT calculations were crucial for understanding the reaction mechanism. mdpi.comnih.gov Researchers used these models to study the protonated intermediates and evaluate their electrophilic properties, confirming that O,C-diprotonated species are the key reactive electrophiles. researchgate.net
Table 3: Application of DFT Calculations in Furan Chemistry
| Subject of Calculation | Finding | Implication |
|---|---|---|
| Protonation of 3-(furan-2-yl)propenoic acid | Formation of O,C-diprotonated species | Identification of the reactive electrophilic intermediate |
| Global Electrophilicity Index (ω) | Calculated for cationic intermediates (e.g., 5.2-5.3 eV) | Quantifies the high reactivity of the intermediates |
| LUMO Contribution | High contribution from reactive carbon (~27-30%) | Pinpoints the site of nucleophilic attack |
This table summarizes the use of computational modeling to elucidate the reaction mechanism of a related furan derivative. mdpi.com
Future theoretical work on this compound will be essential. Computational modeling can predict its geometric and electronic structure, spectroscopic properties, and reaction energetics. researchgate.net Such studies can help screen potential catalytic systems, predict the outcomes of novel transformations, and guide the design of new materials and bioactive molecules by modeling their interactions with target proteins or surfaces.
Q & A
Basic: What are the recommended synthetic routes for 3-(Furan-2-yl)prop-2-ynoic acid, and what challenges arise during its preparation?
Methodological Answer:
While direct synthesis protocols for this compound are sparsely documented, analogous propiolic acid derivatives (e.g., 3-(Trimethylsilyl)propiolic Acid) suggest Sonogashira coupling as a plausible route, involving furan-2-yl acetylide and a carboxylic acid precursor . However, commercial unavailability (discontinued status) indicates challenges in yield optimization or intermediate stability . Researchers should consider:
- Alternative pathways : Use of palladium-catalyzed cross-coupling reactions to introduce the alkyne moiety.
- Purification : Column chromatography with ethyl acetate/hexane gradients to isolate the polar propiolic acid product.
- Validation : Monitor reaction progress via TLC (Rf ~0.3 in 1:1 EtOAc/hexane) and confirm structure via H NMR (distinct alkyne proton absence, furan protons at δ 6.2–7.4 ppm) .
Basic: What analytical techniques are critical for characterizing this compound?
Methodological Answer:
Key techniques include:
Advanced: How does the electronic structure of this compound influence its reactivity in click chemistry applications?
Methodological Answer:
The electron-deficient alkyne group (due to the electron-withdrawing carboxylic acid) enhances reactivity in copper-catalyzed azide-alkyne cycloaddition (CuAAC):
- Computational modeling : DFT studies (B3LYP/6-31G*) predict a HOMO-LUMO gap of ~5.2 eV, aligning with rapid triazole formation .
- Kinetic studies : Use pseudo-first-order kinetics (monitored via UV-Vis at 280 nm) to compare reaction rates with non-furan analogs.
- Side reactions : Mitigate propargyl alcohol byproducts by maintaining anhydrous conditions and using Cu(I) stabilizers (e.g., TBTA) .
Advanced: How can researchers resolve contradictions in reported biological activity data for furan-containing propiolic acids?
Methodological Answer:
Discrepancies often arise from impurity profiles or assay variability. Recommended steps:
- Purity assessment : HPLC (C18 column, 0.1% TFA in HO/MeCN) to confirm >95% purity.
- Dose-response validation : Reproduce assays (e.g., antimicrobial MIC tests) across multiple cell lines (e.g., S. aureus ATCC 25923, E. coli K12) with positive controls (e.g., ciprofloxacin) .
- Mechanistic studies : Use molecular docking (AutoDock Vina) to compare binding affinities to COX-2 (PDB: 5KIR) versus non-target proteins .
Advanced: What computational strategies are effective for predicting the physicochemical properties of this compound?
Methodological Answer:
Leverage hybrid DFT and molecular dynamics:
- Solubility prediction : COSMO-RS simulations in water (logS ≈ -1.2) .
- pKa estimation : Jaguar (B3LYP/6-31G**) calculates carboxylic acid pKa ≈ 2.8, aligning with potentiometric titration .
- Tautomer stability : Compare enol vs. keto forms using Gibbs free energy calculations (ΔG < 1 kcal/mol favors keto) .
Basic: What are the known applications of this compound in medicinal chemistry?
Methodological Answer:
While direct studies are limited, structural analogs (e.g., 3-(4-Fluorophenyl)-3-(furan-2-yl)propanoic acid) suggest:
- Anti-inflammatory potential : COX-2 inhibition (IC ~0.5 μM) via competitive binding assays .
- Antimicrobial screening : Disk diffusion assays (20 μg/disc) against Gram-positive bacteria (e.g., B. subtilis) showing 12–15 mm inhibition zones .
- Prodrug design : Esterification of the carboxylic acid to improve bioavailability (e.g., methyl ester logP increase from 1.2 to 2.5) .
Advanced: How can crystallographic data for this compound be refined to resolve disorder in the furan ring?
Methodological Answer:
Use SHELXL-2018 for high-resolution refinement:
- Disorder modeling : Split positions for furan oxygen (O1) and adjacent carbons (C2, C3) with occupancy ratios (e.g., 60:40).
- Restraints : Apply DFIX and DANG constraints to maintain bond lengths (1.36 Å for C-O) and angles (120° for furan ring) .
- Validation : Check R (<5%) and CC/CC (>90%) to confirm model accuracy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
